molecular formula C9H7ClF2 B169892 (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene CAS No. 149946-42-9

(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene

Cat. No.: B169892
CAS No.: 149946-42-9
M. Wt: 188.6 g/mol
InChI Key: BQORONBSXKWTEZ-OWOJBTEDSA-N
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Description

(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene is a fluorinated aromatic compound serving as a valuable intermediate in organic and medicinal chemistry research. Its molecular structure, featuring a 1,4-difluorobenzene ring and an (E)-configured chloropropenyl side chain, makes it a versatile building block for constructing more complex molecules . While specific biological mechanisms for this exact compound are not detailed in the available literature, related chlorinated and fluorinated benzene derivatives are frequently employed in scientific research as key precursors in the development of novel compounds, including herbicides . The strategic incorporation of fluorine atoms into organic compounds is a well-established method to fine-tune the physicochemical properties, metabolic stability, and binding affinity of potential drug candidates . This reagent is provided for investigational purposes to support innovation in chemical synthesis and materials science. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(E)-3-chloroprop-1-enyl]-1,4-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2/c10-5-1-2-7-6-8(11)3-4-9(7)12/h1-4,6H,5H2/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQORONBSXKWTEZ-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C=CCCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)/C=C/CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00469350
Record name (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149946-42-9
Record name (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00469350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

This method involves the dehydration of (E)-3-(2,5-difluorophenyl)prop-2-en-1-ol (Intermediate 70 ) using hydrochloric acid (HCl) in 1,4-dioxane under microwave irradiation. Key parameters:

  • Temperature : 100°C

  • Time : 3 hours

  • Catalyst : 12.1 M HCl (1 mL per 700 mg substrate)

  • Solvent : 1,4-dioxane

The reaction proceeds via E1 elimination , where HCl protonates the hydroxyl group, forming a carbocation intermediate. Subsequent deprotonation yields the target alkene.

Workup and Purification

Post-reaction, the mixture is concentrated under reduced pressure. The residue is dissolved in ethyl acetate, washed with water and saturated sodium bicarbonate, and dried over sodium sulfate. Column chromatography (hexane/ethyl acetate) achieves 89% yield of the product as a yellow oil.

Friedel-Crafts Acylation and Sequential Functionalization

Industrial-Scale Synthesis from 1,2-Difluorobenzene

A patented two-step approach starts with 1,2-difluorobenzene:
Step 1: Friedel-Crafts Acylation

  • Reagents : Chloroacetyl chloride, AlCl₃ (catalyst)

  • Product : 2-Chloro-1-(3,4-difluorophenyl)ethanone

  • Yield : 78–82%

Step 2: Reduction and Elimination

  • Reduction : Chiral oxazaborolidine catalyst with borane-dimethylsulfide complex converts the ketone to 2-chloro-1-(3,4-difluorophenyl)ethanol.

  • Elimination : Treatment with triethylphosphoacetate and NaH in toluene induces dehydration, forming the target alkene.

Key Data

ParameterValue
Overall Yield70–75%
Purity (HPLC)>98%
Industrial ScalabilityDemonstrated in continuous flow reactors

Homologative Coupling Using Chloroiodomethane

Reaction Design

This method employs chloroiodomethane and MeLi-LiBr to homologate 2',4'-difluoroacetophenone:

  • Nucleophilic Addition : MeLi-LiBr adds to chloroiodomethane, generating a lithium enolate.

  • Alkylation : The enolate reacts with 2',4'-difluoroacetophenone, forming a β-chloro alcohol intermediate.

  • Dehydrohalogenation : Thionyl chloride (SOCl₂) induces elimination, yielding the (E)-alkene.

Optimization Highlights

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : −78°C to 25°C (stepwise)

  • Yield : 85–88%

  • Stereoselectivity : >95% E-isomer (confirmed by NOESY)

Comparative Analysis of Methods

MethodYieldScalabilityStereoselectivityKey Advantage
Acid-Catalyzed Dehydration89%Lab-scaleModerateRapid microwave completion
Friedel-Crafts Route70–75%IndustrialLowCost-effective bulk synthesis
Homologative Coupling85–88%Lab-scaleHighExcellent E-selectivity

Critical Considerations in Synthesis

Purification Challenges

  • Byproducts : Di- and tri-substituted benzenes may form during Friedel-Crafts acylation.

  • Mitigation : Gradient chromatography (hexane/EtOAc) or fractional distillation removes impurities .

Chemical Reactions Analysis

Types of Reactions

(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the compound can lead to the formation of saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or amines, and the reaction is typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

Major Products

    Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of epoxides or hydroxylated products.

    Reduction: Formation of saturated hydrocarbons.

Scientific Research Applications

(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science:

    Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

    Chemical Biology: Used in studies to understand the interactions of small molecules with biological systems.

Mechanism of Action

The mechanism of action of (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, or other biomolecules, affecting their function and activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Substituent Variations: 1,4-Difluorobenzene Derivatives

(a) 1,4-Difluorobenzene (CAS 77540-36-3)
  • Molecular Formula : C₆H₄F₂
  • Molecular Weight : 114.09 g/mol .
  • Properties : Volatile aromatic compound used as an internal standard in GC/MS due to its stability and predictable retention behavior .
  • Environmental Role : Employed as a surrogate in water quality monitoring (e.g., recovery rate ~105% in lab analyses) .
  • Key Difference : Lacking the chloropropenyl group, 1,4-difluorobenzene is smaller, more volatile, and thermally stable at room temperature compared to the target compound.
(b) 1,4-Dichlorobenzene (CAS 106-46-7)
  • Molecular Formula : C₆H₄Cl₂
  • Molecular Weight : 147.00 g/mol .
  • Properties : Higher density and boiling point (174°C) than 1,4-difluorobenzene due to chlorine’s polarizability.
  • Applications : Common moth repellent and deodorizer; regulated as a volatile organic compound (VOC) .
  • Key Difference : Replacing fluorine with chlorine increases molecular weight and alters electronic properties, enhancing electrophilic substitution reactivity.

Halogenated Alkenyl-Substituted Aromatics

(a) trans-1,4-Dichloro-2-butene (CAS N/A)
  • Structure : A dihalogenated alkene with trans-configuration .
  • Key Difference : The conjugated diene system in trans-1,4-dichloro-2-butene enables polymerization and Diels-Alder reactions, whereas the target compound’s isolated chloropropenyl group may undergo elimination or nucleophilic substitution.
(b) Epichlorohydrin (CAS 106-89-8)
  • Structure : Chlorinated epoxide with a three-membered ring .
  • Applications : Industrial precursor for epoxy resins.
  • Key Difference : The strained epoxide ring in epichlorohydrin confers high reactivity, unlike the target compound’s planar aromatic system.

Structural Isomers and Regiochemical Variants

  • 1,2- and 1,3-Difluorobenzene (CAS 367-11-3 and 372-18-9) :
    • Properties : Altered dipole moments and boiling points due to fluorine’s ortho/para-directing effects .
    • Key Difference : The 1,4-substitution pattern in the target compound minimizes steric hindrance, favoring planar geometry and resonance stabilization.

Data Tables

Table 1: Molecular and Structural Comparisons

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
(E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene C₉H₇ClF₂ 188.60 Chloropropenyl, 1,4-F₂ Synthetic intermediate
1,4-Difluorobenzene C₆H₄F₂ 114.09 1,4-F₂ GC/MS standard
1,4-Dichlorobenzene C₆H₄Cl₂ 147.00 1,4-Cl₂ VOC, moth repellent
Epichlorohydrin C₃H₅ClO 92.52 Epoxide, Cl Epoxy resin precursor

Table 2: Stability and Reactivity Trends

Compound Stability Reactivity Highlights
This compound Requires refrigeration Likely undergoes elimination (Cl⁻ loss)
1,4-Difluorobenzene Stable at RT Inert in electrophilic substitution
1,4-Dichlorobenzene Stable at RT Electrophilic substitution favored

Research Findings and Limitations

  • Volatility : The target compound’s higher molecular weight suggests lower volatility than 1,4-difluorobenzene, aligning with its refrigeration requirements .
  • Synthetic Utility : The chloropropenyl group offers a handle for further functionalization (e.g., cross-coupling), contrasting with unsubstituted difluorobenzenes .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing (E)-2-(3-Chloroprop-1-en-1-yl)-1,4-difluorobenzene?

  • Methodological Answer : The synthesis typically involves Friedel–Crafts acylation or alkylation reactions to introduce the chloropropenyl group onto the 1,4-difluorobenzene ring. For example, lithiation of 1,4-difluorobenzene followed by coupling with 3-chloropropenyl electrophiles (e.g., allylic chlorides) can yield the (E)-isomer. Ortho-directed lithiation strategies, as demonstrated in studies on similar fluorinated aromatics, are critical for regioselectivity . Advanced routes may involve transition-metal catalysis (e.g., Suzuki coupling) if pre-functionalized intermediates are available.

Q. How is the stereochemistry (E/Z) of the chloropropenyl group confirmed in this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR, is used to distinguish E/Z isomers via coupling constants (JJ-values) between vinylic protons. For example, in the (E)-isomer, trans-vinylic protons exhibit larger coupling constants (J1216 HzJ \approx 12–16\ \text{Hz}) compared to cis isomers. X-ray crystallography (using programs like SHELXL ) provides definitive stereochemical confirmation by resolving spatial arrangements of substituents.

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • GC-MS : Useful for purity assessment and volatile organic compound (VOC) analysis, with 1,4-difluorobenzene derivatives often employed as internal standards .
  • NMR : 19F^{19}\text{F}-NMR is critical for tracking fluorinated substituents, while 13C^{13}\text{C}-NMR identifies carbon environments.
  • X-ray crystallography : SHELX programs (e.g., SHELXL ) are widely used for structural elucidation, especially to resolve steric or electronic effects from the chloropropenyl group.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict reactivity trends in this compound?

  • Methodological Answer : Density functional theory (DFT) calculations can model the electronic effects of fluorine and chlorine substituents on reaction pathways. For example:

  • Electrophilic substitution : Fluorine’s electron-withdrawing nature directs incoming electrophiles to specific positions.
  • Substitution reactions : Chlorine’s leaving-group propensity in nucleophilic environments can be quantified via activation energy barriers. Studies on similar halogenated aromatics highlight the role of solvent polarity and hydrogen-bonding effects .

Q. What strategies address discrepancies in spectroscopic data for this compound?

  • Methodological Answer : Contradictions in NMR or mass spectra often arise from impurities, isomerization, or solvent effects. Mitigation steps include:

  • Repurification : Column chromatography or recrystallization to isolate the pure (E)-isomer.
  • Control experiments : Replicate analyses using standardized internal surrogates (e.g., 1,4-difluorobenzene-d4_4) to validate instrument performance .
  • Dynamic nuclear polarization (DNP) : Advanced NMR techniques enhance sensitivity in low-concentration samples .

Q. How does the chloropropenyl group influence the compound’s stability under varying pH or thermal conditions?

  • Methodological Answer : Accelerated stability studies (e.g., thermal gravimetric analysis (TGA) or HPLC monitoring under acidic/alkaline conditions) are recommended. The allylic chlorine atom may undergo hydrolysis to form a diol, while the vinylic bond is prone to oxidation. Kinetic studies using Arrhenius plots can quantify degradation rates, with fluorinated aromatics generally showing enhanced thermal stability compared to non-fluorinated analogs .

Q. What are the challenges in scaling up the synthesis of this compound for bulk studies?

  • Methodological Answer : Key challenges include:

  • Regioselectivity : Scaling lithiation reactions requires precise temperature control (–75°C to –40°C) to avoid side reactions .
  • Purification : Distillation or crystallization efficiency decreases with larger batches due to increased impurity carryover.
  • Safety : Handling volatile chlorinated intermediates necessitates inert atmospheres and explosion-proof equipment.

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